Cas no 832755-13-2 (2-Fluoro-4-(methylsulfonyl)aniline)
2-Fluoro-4-(methylsulfonyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-4-(methylsulfonyl)aniline
- 2-Fluoro-4-(methylsulfonyl)phenylamine
- 2-FLUORO-4-(METHYLSULPHONYL)ANILINE
- 2-fluoro-4-methylsulfonylaniline
- 2-fluoro-4-methanesulfonylaniline
- 2-fluoro-4-(methylsulfonyl)benzenamine
- 2-Fluoro-4-methylsulfonyl aniline
- Benzenamine, 2-fluoro-4-(methylsulfonyl)-
- 1-Amino-2-fluoro-4-(methylsulphonyl)benzene
- 2-fluoro-4-methylsulfonyl-aniline
- PubChem19626
- UGUIBNHHDIEZJI-UHFFFAOYSA-N
- BDBM108236
- SBB
- 2-Fluoro-4-(methylsulfonyl)benzenamine (ACI)
- (2-Fluoro-4-methylsulfonylphenyl)amine
- 2-Fluoro-4-methanesulfonylphenylamine
- MFCD06800756
- SY001022
- AM20060953
- CS-W003354
- 2‐fluoro‐4‐methanesulfonylaniline (Hit 4)
- A24584
- DTXSID10382627
- J-509389
- AC-22912
- 2-fluoro-4-(methanesulfonyl)benzenamine
- FT-0649932
- BH-0405
- 832755-13-2
- 2-fluoro-4-methanesulfonyl-phenylamine
- STEARICACIDN-DODECYLESTER
- EN300-1074127
- AKOS005064094
- SCHEMBL221279
- DB-024473
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- MDL: MFCD06800756
- Inchi: 1S/C7H8FNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
- InChI Key: UGUIBNHHDIEZJI-UHFFFAOYSA-N
- SMILES: O=S(C)(C1C=C(F)C(N)=CC=1)=O
Computed Properties
- Exact Mass: 189.02600
- Monoisotopic Mass: 189.02597783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 68.5
Experimental Properties
- Melting Point: 145-147°C
- Boiling Point: 371°C at 760 mmHg
- Flash Point: 178.168℃
- PSA: 68.54000
- LogP: 2.47340
2-Fluoro-4-(methylsulfonyl)aniline Security Information
- Hazard Statement: H302+H312+H332-H315-H319-H335
-
Hazardous Material Identification:
- HazardClass:IRRITANT
2-Fluoro-4-(methylsulfonyl)aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-4-(methylsulfonyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F842549-1g |
2-Fluoro-4-(methylsulfonyl)aniline |
832755-13-2 | 97% | 1g |
¥162.90 | 2022-01-10 | |
| TRC | F598035-10mg |
2-Fluoro-4-(methylsulfonyl)aniline |
832755-13-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F598035-50mg |
2-Fluoro-4-(methylsulfonyl)aniline |
832755-13-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F598035-100mg |
2-Fluoro-4-(methylsulfonyl)aniline |
832755-13-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F13690-25g |
2-Fluoro-4-(methylsulphonyl)aniline |
832755-13-2 | 98% | 25g |
¥2919.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F13690-10g |
2-Fluoro-4-(methylsulphonyl)aniline |
832755-13-2 | 98% | 10g |
¥1459.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F13690-100g |
2-Fluoro-4-(methylsulphonyl)aniline |
832755-13-2 | 98% | 100g |
¥7749.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F13690-2g |
2-Fluoro-4-(methylsulphonyl)aniline |
832755-13-2 | 98% | 2g |
¥469.0 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F842549-250mg |
2-Fluoro-4-(methylsulfonyl)aniline |
832755-13-2 | 97% | 250mg |
¥70.20 | 2022-01-10 | |
| Fluorochem | 016064-1g |
2-Fluoro-4-(methylsulfonyl)aniline |
832755-13-2 | 99% | 1g |
£13.00 | 2022-03-01 |
2-Fluoro-4-(methylsulfonyl)aniline Production Method
Production Method 1
2-Fluoro-4-(methylsulfonyl)aniline Raw materials
2-Fluoro-4-(methylsulfonyl)aniline Preparation Products
2-Fluoro-4-(methylsulfonyl)aniline Suppliers
2-Fluoro-4-(methylsulfonyl)aniline Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-Fluoro-4-(methylsulfonyl)aniline
Research Brief on 2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2) in Chemical Biology and Pharmaceutical Applications
2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2) is a fluorinated aniline derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in modulating protein-protein interactions and targeting specific enzymatic pathways, making it a valuable scaffold in drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the role of 2-Fluoro-4-(methylsulfonyl)aniline as a building block for novel EGFR (Epidermal Growth Factor Receptor) inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against mutant forms of EGFR, which are often implicated in non-small cell lung cancer (NSCLC). The incorporation of the fluorine atom and methylsulfonyl group was found to enhance binding affinity and metabolic stability, addressing key challenges in kinase inhibitor development.
Another notable application of 2-Fluoro-4-(methylsulfonyl)aniline was reported in a recent ACS Chemical Biology paper, where it was utilized in the design of covalent inhibitors targeting cysteine residues in Bruton's tyrosine kinase (BTK). The study revealed that the electrophilic properties of the methylsulfonyl group facilitated selective covalent modification of BTK, leading to prolonged target engagement and improved therapeutic efficacy in preclinical models of autoimmune diseases.
Beyond its role in kinase inhibition, 2-Fluoro-4-(methylsulfonyl)aniline has also been investigated for its potential in PET (Positron Emission Tomography) tracer development. A 2024 Nature Communications article described the synthesis of fluorine-18 labeled analogs of this compound for imaging studies of sulfotransferase activity in vivo. The researchers observed high specificity and signal-to-noise ratios, suggesting its utility in diagnostic applications for diseases characterized by dysregulated sulfonation pathways.
The synthetic accessibility of 2-Fluoro-4-(methylsulfonyl)aniline has been another focus of recent research. A 2023 Organic Process Research & Development publication detailed a scalable, green chemistry approach for its production, employing catalytic fluorination and oxidative sulfonylation strategies. This advancement addresses previous limitations in large-scale synthesis, facilitating broader exploration of its pharmaceutical potential.
In conclusion, 2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2) represents a versatile and pharmacologically relevant scaffold with demonstrated applications in targeted therapy development, diagnostic imaging, and chemical biology tool discovery. Ongoing research continues to uncover new dimensions of its utility, particularly in addressing unmet medical needs in oncology and inflammatory diseases. Future directions may include exploration of its chiral derivatives and combination with other privileged structural motifs to further expand its therapeutic potential.
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